![molecular formula C21H14N2S6 B14645836 2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) CAS No. 55620-84-3](/img/structure/B14645836.png)
2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) is a complex organic compound that features a benzothiazole moiety linked through a disulfide bridge to a methyl-substituted phenylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) typically involves the reaction of 5-methyl-1,3-phenylenedithiol with 2-chlorobenzothiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the disulfide linkage, resulting in the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzothiazole rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Wissenschaftliche Forschungsanwendungen
2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) involves its interaction with specific molecular targets and pathways. The disulfide bridge can undergo redox reactions, influencing cellular redox states and signaling pathways. The benzothiazole rings can interact with biological macromolecules, potentially disrupting their function or enhancing their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[(1,3-Phenylene)didisulfanediyl]bis(1,3-benzothiazole)
- 2,2’-[(5-Methyl-1,3-phenylene)bis(methylene)]bis(1,3-benzothiazole)
Uniqueness
2,2’-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole) is unique due to the presence of the methyl group on the phenylene ring, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
55620-84-3 |
|---|---|
Molekularformel |
C21H14N2S6 |
Molekulargewicht |
486.8 g/mol |
IUPAC-Name |
2-[[3-(1,3-benzothiazol-2-yldisulfanyl)-5-methylphenyl]disulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C21H14N2S6/c1-13-10-14(26-28-20-22-16-6-2-4-8-18(16)24-20)12-15(11-13)27-29-21-23-17-7-3-5-9-19(17)25-21/h2-12H,1H3 |
InChI-Schlüssel |
ZNJTTYMCKRVUJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)SSC2=NC3=CC=CC=C3S2)SSC4=NC5=CC=CC=C5S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


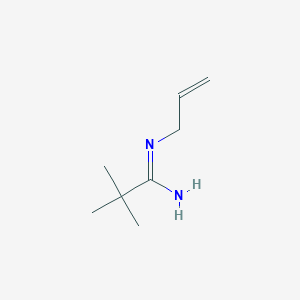
![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)
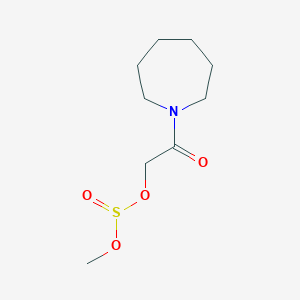

![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
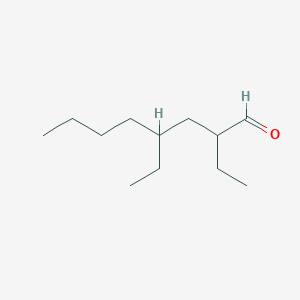
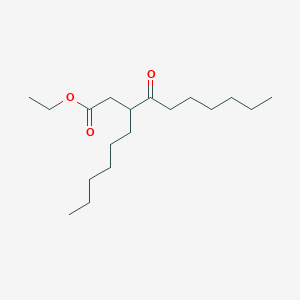
![1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL](/img/structure/B14645805.png)
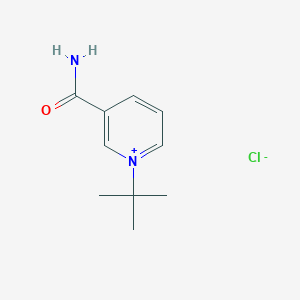
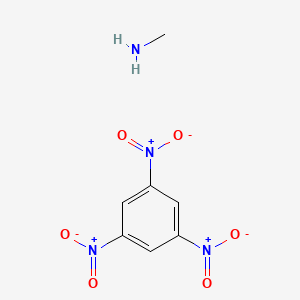

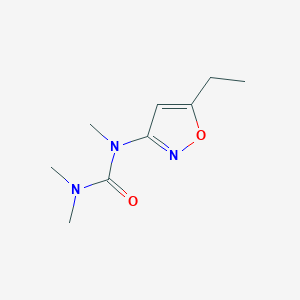
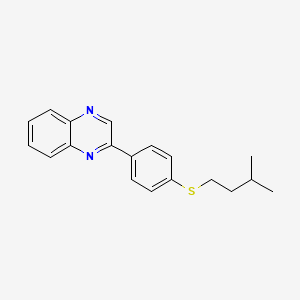
![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)
